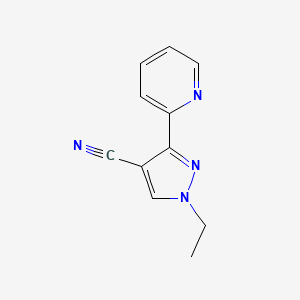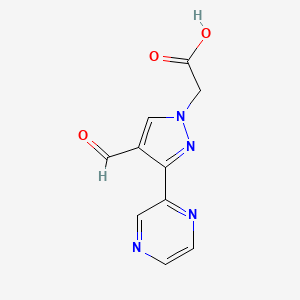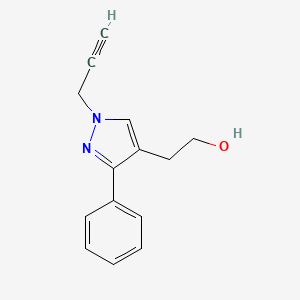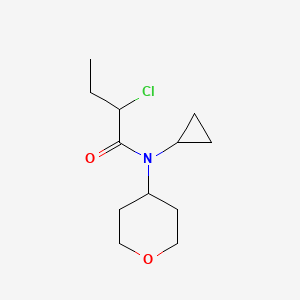
2-氯-N-环丙基-N-(四氢-2H-吡喃-4-基)丁酰胺
描述
2-Chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide (CCPBA) is an organic compound belonging to the class of amides. It is a colorless, odorless solid with a molecular weight of 209.59 g/mol. CCPBA is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and other industrial products.
科学研究应用
环丙烷化反应
环丙烷化中的催化活性:已经合成出新的多核铜(I)吡唑盐配合物,发现它们是将烯烃转化为具有显着非对映异构体过量的环丙烷衍生物的有效催化剂。这突出了这些配合物在环丙烷化反应中的潜在用途 (Maspero 等人,2003).
区域选择性控制:在另一项研究中,通过烯烃的环丙烷化或与 N,N-二甲基羧酸酰胺反应制备了在环丙烷化中至关重要的 2-亚甲基-或亚烷基环丙基酮。该过程展示了高度选择性的开环环异构化,表明对区域选择性具有显着控制 (Ma 等人,2004).
化学合成和反应性
复杂分子的合成:已经研究了与本研究化合物具有结构相似性的 (S)-4-(甲硫基)-2-(2-氧代吡咯烷-1-基)丁酰胺的合成。本研究展示了使用类似化学结构创建复杂分子的潜在途径 (周亚文,2004).
类似化合物的反应性:一项研究探索了结构上可能相关的草酰胺基碳烯的反应性。它表明用苯乙烯或甲基丙烯酸酯处理会导致环丙烷化产物,表明类似化合物的反应潜力 (Braun 等人,2012).
在有机化学中的应用
实验室规模反应:在半间歇装置中生产的无水重氮甲烷已用于各种化学反应,包括羧酸甲基化和环丙烷化反应。这强调了此类化合物在促进复杂有机化学过程中的重要性 (Dallinger 等人,2016).
环异构化过程:使用环丙基铋试剂对环状酰胺和唑进行直接 N-环丙基化展示了有机合成中的一种新方法,与对类似化合物的研究相关 (Gagnon 等人,2007).
作用机制
Target of Action
- , such as the one , exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .
Mode of Action
- However, we can draw parallels from related indazole derivatives. For instance:
生化分析
Biochemical Properties
2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can alter the metabolic pathways and influence the overall biochemical environment within cells.
Molecular Mechanism
At the molecular level, 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that high doses can cause adverse effects on liver and kidney function.
Transport and Distribution
The transport and distribution of 2-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)butanamide within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can impact its overall efficacy and toxicity.
属性
IUPAC Name |
2-chloro-N-cyclopropyl-N-(oxan-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-2-11(13)12(15)14(9-3-4-9)10-5-7-16-8-6-10/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWUKPWQACAXND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C1CC1)C2CCOCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



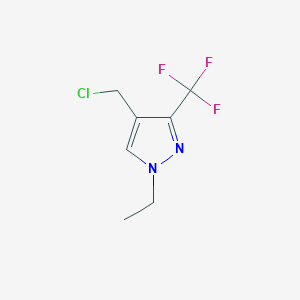
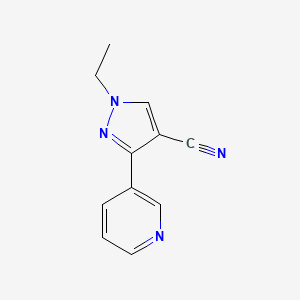
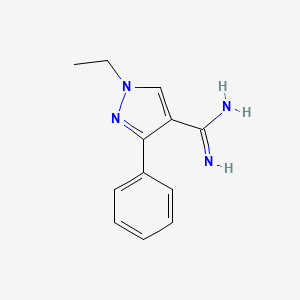

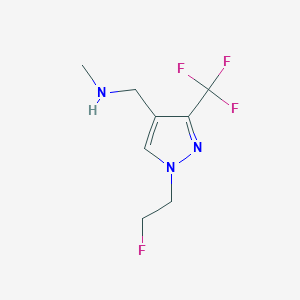
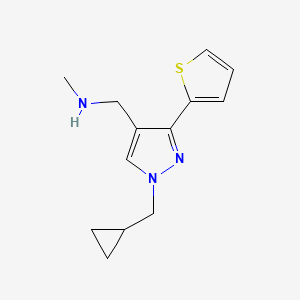

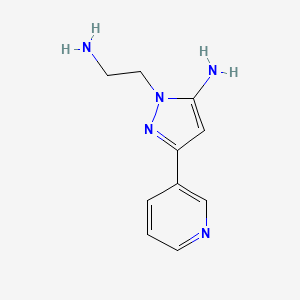
![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)

